KadcoccinicacidG
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Overview
Description
KadcoccinicacidG is a triterpenoid compound isolated from the stems of Kadsura coccinea, a plant belonging to the family Schisandraceae . This compound features a rearranged lanostane skeleton with a 6/6/5/6 tetracyclic ring system . Triterpenoids from the genus Kadsura have been known for their medicinal properties, including anti-tumor, anti-HIV, antioxidant, and hepatoprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccinicacidG involves several steps, starting with the extraction of triterpenoids from the stems of Kadsura coccinea. The central structural element of the synthesis is a cyclopentenone motif, which allows the assembly of the natural product skeleton . A gold(I)-catalyzed cyclization of an enynyl acetate leads to the efficient construction of the cyclopentenone scaffold . Optimization studies have shown that the stereochemistry of the enynyl acetate dictates regioisomeric cyclopentenone formation .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used for other triterpenoids. These processes typically include solvent extraction, chromatography, and crystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
KadcoccinicacidG undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
KadcoccinicacidG has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of KadcoccinicacidG involves its interaction with various molecular targets and pathways. It has been shown to inhibit HIV-1 replication by targeting viral enzymes and proteins . Additionally, its anti-tumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Kadcoccinic Acids A-J: These compounds share a similar lanostane skeleton and exhibit comparable biological activities.
Kadcotriones A-C: These triterpenoids also isolated from Kadsura coccinea feature a 6/6/5-ring system and have shown anti-HIV-1 activities.
Uniqueness
KadcoccinicacidG is unique due to its specific rearranged lanostane skeleton and the presence of a 6/6/5/6 tetracyclic ring system . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C30H46O5 |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(2R,4bS,5R,7R,8S,9aS)-8-(2-carboxyethyl)-7-(2-hydroxypropan-2-yl)-5,8-dimethyl-1-methylidene-3,4,4a,4b,5,6,7,9a-octahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O5/c1-17(9-8-10-18(2)28(33)34)21-11-12-22-23(20(21)4)16-24-27(22)19(3)15-25(29(5,6)35)30(24,7)14-13-26(31)32/h10,16-17,19,21-23,25,27,35H,4,8-9,11-15H2,1-3,5-7H3,(H,31,32)(H,33,34)/b18-10-/t17-,19-,21-,22?,23+,25+,27+,30-/m1/s1 |
InChI Key |
QHPJCJWQJZZBNQ-NHBSYALLSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@](C2=C[C@@H]3C([C@H]12)CC[C@@H](C3=C)[C@H](C)CC/C=C(/C)\C(=O)O)(C)CCC(=O)O)C(C)(C)O |
Canonical SMILES |
CC1CC(C(C2=CC3C(C12)CCC(C3=C)C(C)CCC=C(C)C(=O)O)(C)CCC(=O)O)C(C)(C)O |
Origin of Product |
United States |
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